molecular formula C11H11BrN2O3S B2442176 4-bromo-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide CAS No. 2034245-65-1

4-bromo-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide

Cat. No.: B2442176
CAS No.: 2034245-65-1
M. Wt: 331.18
InChI Key: QCHSNYMOUHXDLR-UHFFFAOYSA-N
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Description

4-bromo-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides It features a bromine atom attached to the benzene ring and a 5-methylisoxazole moiety linked via a sulfonamide group

Scientific Research Applications

4-bromo-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

Mode of Action

The isoxazole moiety in the compound is known to bind to biological targets based on their chemical diversity .

Biochemical Pathways

Compounds containing the isoxazole moiety are known to have significant biological interests .

Pharmacokinetics

The compound’s molecular weight of 31716 suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Properties

IUPAC Name

4-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3S/c1-8-9(6-13-17-8)7-14-18(15,16)11-4-2-10(12)3-5-11/h2-6,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHSNYMOUHXDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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